QPX7728 bis-acetoxy methyl ester

beta-lactamase inhibition enzyme kinetics metallo-beta-lactamase

Procure QPX7728 bis-acetoxy methyl ester, the research-grade precursor to the ultrabroad-spectrum BLI xeruborbactam. Its bis-acetoxy methyl ester prodrug design enables critical oral bioavailability studies against MBL- and OXA-48-producing CRE, a feature absent in vaborbactam or avibactam. Essential for preclinical oral combo therapies.

Molecular Formula C15H14BFO8
Molecular Weight 352.08 g/mol
Cat. No. B12423413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQPX7728 bis-acetoxy methyl ester
Molecular FormulaC15H14BFO8
Molecular Weight352.08 g/mol
Structural Identifiers
SMILESB1(C2CC2C3=C(O1)C(=C(C=C3)F)C(=O)OCOC(=O)COC(=O)C)O
InChIInChI=1S/C15H14BFO8/c1-7(18)22-5-12(19)23-6-24-15(20)13-11(17)3-2-8-9-4-10(9)16(21)25-14(8)13/h2-3,9-10,21H,4-6H2,1H3/t9-,10-/m1/s1
InChIKeyBNKVESXCXHBDPH-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

QPX7728 Bis-Acetoxy Methyl Ester: Chemical Identity and Role as an Ultrabroad-Spectrum Beta-Lactamase Inhibitor Prodrug


QPX7728 bis-acetoxy methyl ester (CAS# 2170834-56-5) is a prodrug derivative of xeruborbactam (formerly QPX7728), a cyclic boronic acid beta-lactamase inhibitor (BLI) [1]. This compound serves as a research-grade precursor to the active pharmaceutical ingredient, xeruborbactam, which is currently in clinical development [2]. As a boronic acid BLI, it belongs to the same chemical class as the approved drug vaborbactam but is distinguished by an ultrabroad spectrum of enzyme inhibition that includes both serine and metallo-beta-lactamases (MBLs) [3]. The bis-acetoxy methyl ester modification is designed for oral bioavailability studies, enabling potential oral administration of xeruborbactam-based therapies [4].

QPX7728 Bis-Acetoxy Methyl Ester: Why Broad-Spectrum Beta-Lactamase Inhibitors Are Not Interchangeable


The therapeutic and research utility of beta-lactamase inhibitors (BLIs) is highly dependent on their specific enzyme inhibition profiles. QPX7728 (xeruborbactam) demonstrates a uniquely broad spectrum, potently inhibiting serine beta-lactamases (Classes A, C, and D) and, crucially, metallo-beta-lactamases (Class B) such as NDM and VIM [1]. This contrasts sharply with clinically established BLIs like avibactam, vaborbactam, and tazobactam, which exhibit negligible activity against Class B and many Class D enzymes [2]. Therefore, generic substitution of one BLI for another, or using a less specific prodrug, will fail to achieve the same breadth of coverage, particularly against multidrug-resistant Gram-negative pathogens harboring MBLs or OXA-type carbapenemases. The following quantitative evidence underscores why QPX7728-based research requires its specific prodrug, QPX7728 bis-acetoxy methyl ester.

QPX7728 Bis-Acetoxy Methyl Ester: Quantified Differentiators Against In-Class Alternatives


QPX7728 Demonstrates Superior Potency and Broader Spectrum Against Class B and D Enzymes Compared to Avibactam and Vaborbactam

In a direct biochemical comparison of purified beta-lactamases, QPX7728 (xeruborbactam) demonstrated uniquely broad inhibition. It was the only BLI among tested comparators to potently inhibit Class D carbapenemases like OXA-48 (IC50 = 1-2 nM) and OXA-23/24/58 (IC50 = 1-2 nM), as well as the metallo-beta-lactamase NDM-1 (IC50 = 55 nM) [1]. In contrast, the clinically used cyclic boronate vaborbactam and diazabicyclooctane avibactam showed no significant inhibition (IC50 > 100 μM) against these enzyme classes [1]. This translates to QPX7728 having a >50,000-fold greater potency against these critical resistance determinants compared to vaborbactam and avibactam [1].

beta-lactamase inhibition enzyme kinetics metallo-beta-lactamase

Meropenem-QPX7728 is 16-Fold More Potent than Cefepime-Taniborbactam Against MBL-Producing CRE

In a head-to-head comparison against a panel of carbapenem-resistant Enterobacterales (CRE), the combination of meropenem with QPX7728 (fixed at 8 µg/mL) demonstrated superior in vitro potency over cefepime-taniborbactam, another advanced BL/BLI combination. Against MBL-producing CRE isolates, meropenem-QPX7728 achieved an MIC90 of 1 µg/mL, which was 16-fold lower (i.e., more potent) than the cefepime-taniborbactam MIC90 of 16 µg/mL [1]. Furthermore, over 90% of all CRE isolates (MBL-positive and negative) were susceptible to ≤8 µg/mL of meropenem when combined with QPX7728, whereas the same concentration of cefepime-taniborbactam was ineffective [1].

carbapenem-resistant Enterobacterales MBL combination therapy

QPX7728 Restores Meropenem Potency Against CRE to a Greater Extent Than Vaborbactam

In a study of 598 clinical CRE isolates, the addition of QPX7728 (8 µg/mL) reduced the meropenem MIC90 from >64 µg/mL to 0.5 µg/mL, a reduction of >128-fold [1]. This restoration of potency was significantly greater than that observed for vaborbactam. Critically, the study showed that porin mutations (OmpK36), a common resistance mechanism in KPC-producing strains, increased the meropenem-vaborbactam MIC90 by 128-fold [1]. In stark contrast, the same porin defects only resulted in an 8- to 16-fold increase in the MIC90 of meropenem-QPX7728, highlighting a much lower susceptibility of QPX7728 to this key intrinsic resistance mechanism [1].

carbapenem-resistant Enterobacterales KPC porin mutations

QPX7728 Enables Potent In Vitro Activity of Multiple Beta-Lactams Against Highly Resistant Clinical Clones

Against a panel of 118 multidrug-resistant ST258 K. pneumoniae isolates (harboring KPC, NDM, and OXA-48-like carbapenemases), the addition of QPX7728 at 8 mg/L dramatically reduced the MIC90 of multiple beta-lactam antibiotics. The MIC90 of meropenem fell from >32 mg/L to 0.12 mg/L (a >266-fold reduction), and the MIC90 of cefepime fell from >32 mg/L to 0.5 mg/L (a >64-fold reduction) [1]. For the comparator, the current frontline therapy ceftazidime-avibactam was active against only a subset of these strains, as it lacks activity against MBL producers [1]. The versatility of QPX7728 in potentiating different beta-lactam classes was further demonstrated against E. coli ST131 isolates, where it reduced cefepime and ceftolozane MICs to ≤0.015 mg/L [1].

ST258 K. pneumoniae ST131 E. coli MIC reduction

QPX7728 Maintains High Potency Against CRAB, Overcoming a Key Resistance Mechanism Affecting Other BLIs

Carbapenem-resistant Acinetobacter baumannii (CRAB) is a major clinical challenge due to intrinsic resistance mechanisms. Against 275 global CRAB isolates, QPX7728 (8 µg/mL) reduced the meropenem MIC90 from >64 µg/mL to 4 µg/mL [1]. Notably, QPX7728 is a potent inhibitor of the diverse OXA carbapenemases (e.g., OXA-23, OXA-24/72, OXA-58) that are ubiquitous in CRAB and against which avibactam and vaborbactam have limited to no activity [2]. While PBP3 mutations were identified as a factor that can modestly reduce meropenem-QPX7728 potency, over 90% of isolates with these mutations remained susceptible at ≤8 µg/mL of meropenem when combined with QPX7728 [1]. This contrasts with other BL/BLI combinations that are largely ineffective against CRAB due to the combination of OXA enzymes, efflux, and porin loss.

Acinetobacter baumannii CRAB OXA carbapenemase

QPX7728 Bis-Acetoxy Methyl Ester: Validated Research and Preclinical Development Scenarios


In Vitro and In Vivo Studies of Oral Beta-Lactam/BLI Combinations

QPX7728 bis-acetoxy methyl ester is the preferred chemical form for research into oral beta-lactam/BLI therapies. Its design as a prodrug enables studies on oral absorption and bioavailability of xeruborbactam [1]. It should be procured for preclinical investigations involving oral partner antibiotics like ceftibuten or tebipenem, where data shows QPX7728 reduces MICs of these agents to clinically achievable levels against resistant Enterobacterales [2].

Investigating Activity Against MBL- and OXA-48-Producing CRE in Preclinical Models

This prodrug is essential for generating the active xeruborbactam required for in vitro and in vivo studies targeting metallo-beta-lactamase (e.g., NDM, VIM) and OXA-48-producing carbapenem-resistant Enterobacterales (CRE). Evidence shows that no other clinically approved BLI has this activity [1]. The prodrug is used to formulate xeruborbactam for combination studies with meropenem or other beta-lactams to demonstrate efficacy in murine infection models of MBL-positive CRE [2].

Preclinical Research on Multidrug-Resistant Acinetobacter baumannii (CRAB) Infections

Given its unique and potent inhibition of diverse Acinetobacter OXA carbapenemases, QPX7728 bis-acetoxy methyl ester is the correct choice for research programs focused on finding new treatments for CRAB. The prodrug is used to prepare xeruborbactam for combination testing with sulbactam or meropenem in in vitro and animal models of A. baumannii pneumonia and bacteremia, a high-priority research area where other BLI-based combinations have failed [1].

Overcoming Porin-Mediated Resistance to Vaborbactam in KPC-Producing Strains

For research specifically aimed at understanding and circumventing intrinsic resistance mechanisms in KPC-producing Klebsiella pneumoniae, QPX7728 bis-acetoxy methyl ester is a necessary tool. Studies have shown that while vaborbactam's activity is severely compromised by porin mutations, QPX7728 retains much higher potency [1]. This prodrug enables comparative microbiological and biochemical studies to characterize the differential impact of permeability defects on cyclic boronate BLIs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for QPX7728 bis-acetoxy methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.